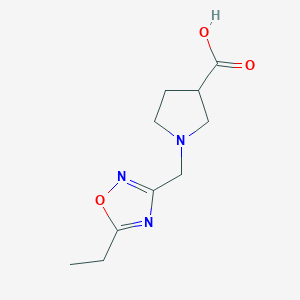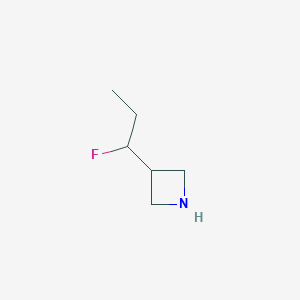
3-(1-Fluoropropyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Fluoropropyl)azetidine:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Fluoropropyl)azetidine can be achieved through various methods. One common approach involves the alkylation of azetidine with 1-fluoropropyl halides under basic conditions. Another method includes the cyclization of appropriate precursors using ring-closing reactions facilitated by catalysts or under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as the alkylation of azetidine with 1-fluoropropyl halides. The process may be optimized for yield and purity by adjusting reaction conditions, such as temperature, solvent, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Fluoropropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluoropropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(1-Fluoropropyl)azetidine is used as a building block in organic synthesis due to its unique reactivity. It serves as a precursor for the synthesis of more complex molecules and can be used in polymerization reactions .
Biology: In biological research, azetidines are explored for their potential as enzyme inhibitors and receptor modulators. The fluoropropyl group can enhance the compound’s binding affinity and selectivity towards biological targets .
Medicine: Medicinal chemistry applications include the development of novel pharmaceuticals. Azetidines are investigated for their potential as antiviral, antibacterial, and anticancer agents. The fluoropropyl substituent may improve the pharmacokinetic properties of the compound .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 3-(1-Fluoropropyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The fluoropropyl group can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding. The ring strain of the azetidine moiety facilitates its reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Azetidine: The parent compound without the fluoropropyl substituent.
3-(1-Chloropropyl)azetidine: Similar structure with a chlorine substituent instead of fluorine.
3-(1-Bromopropyl)azetidine: Similar structure with a bromine substituent instead of fluorine.
Uniqueness: 3-(1-Fluoropropyl)azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and binding affinity in biological systems compared to its chloro- and bromo- analogs .
Propiedades
Fórmula molecular |
C6H12FN |
|---|---|
Peso molecular |
117.16 g/mol |
Nombre IUPAC |
3-(1-fluoropropyl)azetidine |
InChI |
InChI=1S/C6H12FN/c1-2-6(7)5-3-8-4-5/h5-6,8H,2-4H2,1H3 |
Clave InChI |
JDFNEVRFIPIVPE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1CNC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



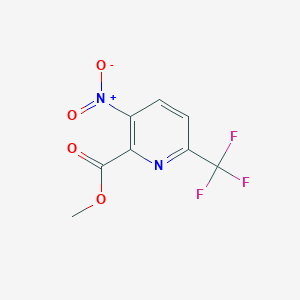
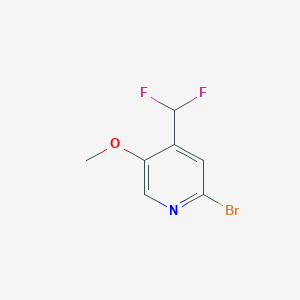
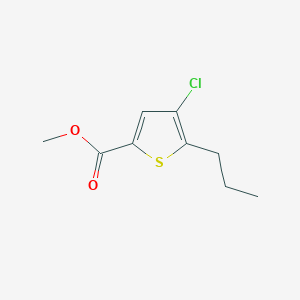
![Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13012944.png)
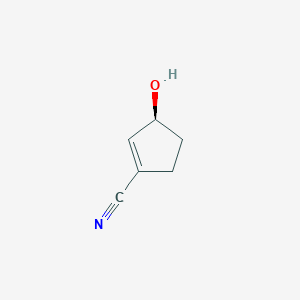
![4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13012950.png)
![{3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate](/img/structure/B13012954.png)
![3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13012956.png)
![7-Bromofuro[3,2-b]pyridine](/img/structure/B13012966.png)
![2-Isopropyloxazolo[5,4-c]pyridine](/img/structure/B13012993.png)
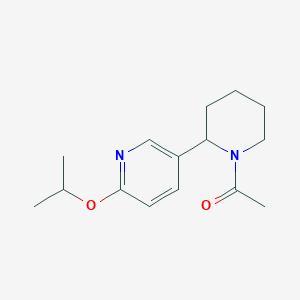
![(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13012998.png)
